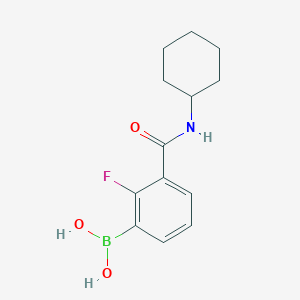

3-(Cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide 3-(cyclohexylcarbamoyl)-2-fluorobenzèneboronique est un composé organoboronique qui a suscité un intérêt dans le domaine de la chimie organique en raison de sa structure et de sa réactivité uniques. Ce composé présente un groupe acide boronique, un atome de fluor et un groupe cyclohexylcarbamoyl liés à un cycle benzénique, ce qui en fait un réactif polyvalent dans diverses réactions chimiques, notamment les réactions de couplage croisé.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acide 3-(cyclohexylcarbamoyl)-2-fluorobenzèneboronique implique généralement les étapes suivantes :

Formation des substituants du cycle benzénique : La première étape consiste à introduire l’atome de fluor et le groupe cyclohexylcarbamoyl sur le cycle benzénique. Ceci peut être réalisé par des réactions de substitution électrophile aromatique.

Introduction du groupe acide boronique : Le groupe acide boronique est introduit par une réaction de borylation, souvent utilisant un processus catalysé au palladium. Les conditions réactionnelles impliquent généralement l’utilisation d’une source de bore telle que le bis(pinacolato)diboron et un catalyseur au palladium dans des conditions douces.

Méthodes de production industrielle

Dans un contexte industriel, la production d’acide 3-(cyclohexylcarbamoyl)-2-fluorobenzèneboronique peut impliquer des réactions de borylation à grande échelle utilisant des réacteurs à écoulement continu pour garantir une qualité et un rendement constants du produit. L’utilisation de systèmes automatisés et de conditions réactionnelles optimisées peut améliorer l’efficacité et la capacité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions

L’acide 3-(cyclohexylcarbamoyl)-2-fluorobenzèneboronique subit différents types de réactions chimiques, notamment :

Couplage de Suzuki-Miyaura : Il s’agit d’une réaction de couplage croisé largement utilisée où le groupe acide boronique réagit avec un halogénure d’aryle ou de vinyle en présence d’un catalyseur au palladium pour former une liaison carbone-carbone.

Oxydation : Le groupe acide boronique peut être oxydé pour former l’ester boronique ou les dérivés d’acide boronique correspondants.

Substitution : L’atome de fluor sur le cycle benzénique peut subir des réactions de substitution nucléophile.

Réactifs et conditions courants

Catalyseurs au palladium : Utilisés dans les réactions de couplage de Suzuki-Miyaura.

Agents oxydants : Tels que le peroxyde d’hydrogène ou le perborate de sodium pour les réactions d’oxydation.

Nucléophiles : Tels que les amines ou les thiols pour les réactions de substitution.

Principaux produits

Composés biaryliques : Formés par couplage de Suzuki-Miyaura.

Esters boroniques : Formés par oxydation du groupe acide boronique.

Dérivés benzéniques substitués : Formés par substitution nucléophile de l’atome de fluor.

4. Applications de la recherche scientifique

L’acide 3-(cyclohexylcarbamoyl)-2-fluorobenzèneboronique a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme réactif dans les réactions de couplage croisé pour synthétiser des molécules organiques complexes.

Biologie : Étudié pour son utilisation potentielle dans le développement de médicaments contenant du bore et de molécules bioactives.

Médecine : Exploré pour son rôle dans la synthèse d’intermédiaires pharmaceutiques et d’ingrédients pharmaceutiques actifs.

Industrie : Utilisé dans la production de matériaux avancés et de polymères présentant des propriétés spécifiques.

Applications De Recherche Scientifique

3-(Cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid has several applications in scientific research:

Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.

Biology: Investigated for its potential use in the development of boron-containing drugs and bioactive molecules.

Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mécanisme D'action

Le mécanisme d’action de l’acide 3-(cyclohexylcarbamoyl)-2-fluorobenzèneboronique dans les réactions chimiques implique les étapes suivantes :

Transmétallation : Dans le couplage de Suzuki-Miyaura, le groupe acide boronique subit une transmétallation avec un catalyseur au palladium, formant un intermédiaire palladium-bore.

Addition oxydante : Le catalyseur au palladium facilite l’addition oxydante de l’halogénure d’aryle ou de vinyle pour former un complexe au palladium.

Élimination réductrice : La dernière étape implique une élimination réductrice, où la liaison carbone-carbone est formée et le catalyseur au palladium est régénéré.

Comparaison Avec Des Composés Similaires

Composés similaires

Acide phénylboronique : Un composé acide boronique plus simple utilisé dans des réactions de couplage croisé similaires.

Acide 2-fluorobenzèneboronique : Il ne possède pas le groupe cyclohexylcarbamoyl, mais il partage les fonctionnalités fluor et acide boronique.

Acide cyclohexylboronique : Il contient le groupe cyclohexyle, mais il ne possède pas le cycle aromatique et l’atome de fluor.

Unicité

L’acide 3-(cyclohexylcarbamoyl)-2-fluorobenzèneboronique est unique en raison de la présence du groupe cyclohexylcarbamoyl et de l’atome de fluor sur le cycle benzénique, ce qui confère une réactivité et des propriétés distinctes par rapport aux autres dérivés d’acide boronique. Cette combinaison de groupes fonctionnels en fait un réactif précieux dans la synthèse de molécules organiques complexes et de matériaux avancés.

Propriétés

Formule moléculaire |

C13H17BFNO3 |

|---|---|

Poids moléculaire |

265.09 g/mol |

Nom IUPAC |

[3-(cyclohexylcarbamoyl)-2-fluorophenyl]boronic acid |

InChI |

InChI=1S/C13H17BFNO3/c15-12-10(7-4-8-11(12)14(18)19)13(17)16-9-5-2-1-3-6-9/h4,7-9,18-19H,1-3,5-6H2,(H,16,17) |

Clé InChI |

SQWLVBQWJBZWPK-UHFFFAOYSA-N |

SMILES canonique |

B(C1=C(C(=CC=C1)C(=O)NC2CCCCC2)F)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.